3-{octahydrocyclopenta[c]pyrrol-2-yl}-N-phenylazetidine-1-carboxamide
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Overview
Description
3-{octahydrocyclopenta[c]pyrrol-2-yl}-N-phenylazetidine-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopentapyrrole ring fused with an azetidine ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{octahydrocyclopenta[c]pyrrol-2-yl}-N-phenylazetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentapyrrole ring, followed by the introduction of the azetidine ring and the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-{octahydrocyclopenta[c]pyrrol-2-yl}-N-phenylazetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-{octahydrocyclopenta[c]pyrrol-2-yl}-N-phenylazetidine-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its unique structure allows for interactions with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{octahydrocyclopenta[c]pyrrol-2-yl}-N-phenylazetidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
3,5,6-Methenocyclopentapyrazole,3,3a,4,5,6,6a-hexahydro-: Similar in structure but with different functional groups, leading to distinct properties and applications.
1H-3a,7-Methanoazulene, 2,3,6,7,8,8a-hexahydro-1,4,9,9-tetramethyl-: Another compound with a fused ring system, used in different contexts.
Uniqueness
3-{octahydrocyclopenta[c]pyrrol-2-yl}-N-phenylazetidine-1-carboxamide stands out due to its specific combination of rings and functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-phenylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c21-17(18-15-7-2-1-3-8-15)20-11-16(12-20)19-9-13-5-4-6-14(13)10-19/h1-3,7-8,13-14,16H,4-6,9-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJSOEXPMYVZAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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